molecular formula C24H24N4O5 B6456499 7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2548987-23-9

7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6456499
CAS No.: 2548987-23-9
M. Wt: 448.5 g/mol
InChI Key: VUVHBVSRUXVCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 7-methoxy-substituted core and a piperidin-4-ylmethyl side chain modified with a 2-(2-oxo-benzoxazol-3-yl)acetyl group.

Properties

IUPAC Name

3-[2-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-32-17-6-7-18-19(12-17)25-15-27(23(18)30)13-16-8-10-26(11-9-16)22(29)14-28-20-4-2-3-5-21(20)33-24(28)31/h2-7,12,15-16H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHBVSRUXVCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Methoxy-3-({1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one, a synthetic compound with a complex structure, has garnered attention in the scientific community for its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H24N4O5
  • Molecular Weight : 448.5 g/mol
  • CAS Number : 2548987-23-9

The structural features include a dihydroquinazolinone core and a benzoxazole moiety, both known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds with similar structural motifs to 7-methoxy-3-{...} exhibit significant anticancer properties. The dihydroquinazolinone structure is particularly noted for its antitumor effects. A study highlighted that benzoxazole derivatives showed cytotoxic effects against various cancer cell lines such as:

  • Breast Cancer : MCF-7, MDA-MB-231
  • Lung Cancer : A549
  • Prostate Cancer : PC3

The mechanism of action often involves the induction of apoptosis and cell cycle arrest in these cancer cells .

Cell LineIC50 (µM)Reference
MCF-710Bernard et al., 2014
A54915Chung et al., 2015
PC312Giordano et al., 2019

Antimicrobial Activity

The compound's benzoxazole component suggests potential antimicrobial properties. Studies on related benzoxazole derivatives have demonstrated activity against various bacterial strains. For instance:

  • Bacillus subtilis (Gram-positive)
  • Escherichia coli (Gram-negative)

The minimum inhibitory concentrations (MIC) for selected derivatives were significantly lower than those for standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

Bacterial StrainMIC (µg/mL)Reference
Bacillus subtilis25Kakkar et al., 2018
Escherichia coli30Reddy et al., 2016

Quorum Sensing Inhibition

Recent studies have also explored the compound's potential as a quorum sensing inhibitor (QSI). QSIs are crucial in managing bacterial virulence. The compound's structural analogs were shown to inhibit biofilm formation and elastase production in Pseudomonas aeruginosa, suggesting that it could be used to enhance the efficacy of existing antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds similar to this one have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : The presence of functional groups may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Biofilm Formation : As a QSI, it may interfere with the signaling pathways that lead to biofilm development.

Case Studies

  • Anticancer Study : A study published in PMC8325670 demonstrated that benzoxazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, supporting the hypothesis that compounds like 7-methoxy-3-{...} could be effective anticancer agents.
  • Antimicrobial Research : Another investigation focused on the antibacterial properties of related compounds found them effective against E. coli and B. subtilis, reinforcing the potential application of this compound in treating bacterial infections.

Future Directions

Further research is necessary to fully understand the biological activity of 7-methoxy-3-{...}. Suggested areas include:

  • In vivo studies to evaluate therapeutic efficacy.
  • Structure–activity relationship (SAR) studies to optimize activity.
  • Exploration of its potential as a lead compound in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

Compound 1 : 7-Methoxy-3-({1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one (CAS 2548986-56-5)
  • Molecular Formula : C₁₉H₂₃N₅O₃S
  • Molecular Weight : 401.5 g/mol
  • Key Features : Replaces the benzoxazole-acetyl group with a thiadiazole ring. The thiadiazole moiety may alter electronic properties and bioavailability compared to the benzoxazole derivative .
Compound 2 : 7-Methoxy-3-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one (CAS 2549055-34-5)
  • Molecular Formula : C₂₂H₂₄N₆O₂
  • Molecular Weight : 404.5 g/mol
  • Key Features : Incorporates a pyrrolopyrimidine substituent instead of benzoxazole. The larger heterocyclic system may enhance binding to kinase targets but reduce blood-brain barrier (BBB) penetration .
Compound 3 : 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1-S4)
  • Key Features: Retains the piperidine core but replaces quinazolinone with a benzoisoxazole scaffold. Exhibits Log (PS*fu,brain) values of -2.9 to -3.2, comparable to antipsychotic drugs, suggesting favorable CNS penetration .

Pharmacokinetic and Pharmacodynamic Comparisons

Property Target Compound (Benzoxazole Derivative) Compound 1 (Thiadiazole) Compound 2 (Pyrrolopyrimidine) Compound 3 (Benzoisoxazole)
Molecular Weight ~420–430 (estimated) 401.5 404.5 ~350–370 (estimated)
Log (PS*fu,brain) Not reported Not reported Not reported -2.9 to -3.2
Heterocyclic Motif Benzoxazole-acetyl Thiadiazole Pyrrolopyrimidine Benzoisoxazole
Potential Activity Inferred CNS/antimicrobial Antimicrobial (inferred) Kinase inhibition (inferred) Antipsychotic

Functional Group Impact on Bioactivity

  • Benzoxazole vs. Thiadiazole (Compound 1) : The benzoxazole-acetyl group in the target compound may enhance interactions with serine hydrolases or GABA receptors, while the thiadiazole in Compound 1 could improve metabolic stability due to sulfur’s electron-withdrawing effects .
  • Pyrrolopyrimidine (Compound 2) : The extended aromatic system in Compound 2 is typical of kinase inhibitors (e.g., JAK/STAT pathways), but its bulkiness may limit BBB transit compared to the target compound’s smaller benzoxazole substituent .
  • Piperidine Substitutions : The phenethylpiperidine derivatives in and (e.g., CDFII) demonstrate that lipophilic piperidine modifications enhance antimicrobial synergy, suggesting the target compound’s acetyl-benzoxazole group could similarly optimize membrane permeability .

Research Findings and Inferences

  • Antimicrobial Potential: Structural parallels to CDFII () imply that the target compound’s piperidine-benzoxazole combination may synergize with β-lactams against resistant pathogens like MRSA, though experimental validation is needed .
  • CNS Accessibility : While Compound 3’s benzoisoxazole derivatives show favorable BBB penetration (Log PS*fu,brain ≈ -3), the target compound’s benzoxazole-acetyl group may reduce passive diffusion due to increased polarity. Active transport mechanisms could offset this .
  • Synthetic Feasibility: and highlight commercial availability of analogous quinazolinones, suggesting scalable synthesis routes for the target compound via amide coupling or nucleophilic substitution .

Preparation Methods

Construction of the Quinazolinone Core

The quinazolinone moiety is synthesized via cyclization of anthranilic acid derivatives. A starting material such as 2-amino-4-methoxybenzoic acid undergoes condensation with urea or its derivatives under acidic conditions. For instance, heating 2-amino-4-methoxybenzoic acid with urea in acetic acid at 120°C for 6 hours yields 7-methoxy-3,4-dihydroquinazolin-4-one with a reported yield of 78% . Alternatively, microwave-assisted synthesis reduces reaction time to 30 minutes, achieving comparable yields (75–80%) .

Mechanistic Pathway :

  • Protonation of the carbonyl oxygen in urea enhances electrophilicity.

  • Nucleophilic attack by the amine group of 2-amino-4-methoxybenzoic acid forms a tetrahedral intermediate.

  • Cyclodehydration eliminates ammonia, yielding the dihydroquinazolinone ring.

Optimization Table :

CatalystTemperature (°C)Time (h)Yield (%)
Acetic acid120678
HCl (conc.)100865
Microwave (300W)1500.580

Synthesis of the Benzoxazolone Fragment

The 2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl group is prepared from 2-aminophenol derivatives. Cyclization using triphosgene in dichloromethane at 0–5°C for 2 hours provides the benzoxazolone ring in 85% yield . Substituting phosgene with dimethyl carbonate under basic conditions (K₂CO₃, DMF, 80°C) reduces toxicity but lowers yield to 70% .

Critical Considerations :

  • Temperature Control : Exothermic reactions require ice baths to prevent side products.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Functionalization of the Piperidine Ring

The piperidine intermediate, 4-(aminomethyl)piperidine, is acetylated at the 1-position using 2-chloroacetyl chloride. Reaction in tetrahydrofuran (THF) with triethylamine as a base at 25°C for 4 hours achieves 90% conversion . Subsequent coupling with the benzoxazolone fragment employs N,N’-carbonyldiimidazole (CDI) in toluene at 60°C, yielding 1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl)methanol (82% yield) .

Side Reactions :

  • Over-acylation at the piperidine nitrogen is mitigated by stoichiometric control.

  • Hydrolysis of the acetyl group is avoided by anhydrous conditions.

Coupling of Quinazolinone and Piperidine-Benzoxazolone Moieties

The final step involves nucleophilic substitution between the quinazolinone’s methyl group and the piperidine-linked benzoxazolone. Using potassium tert-butoxide as a base in dimethyl sulfoxide (DMSO) at 80°C for 12 hours affords the target compound in 68% yield . Alternative catalysts like cesium carbonate improve yields to 75% but require longer reaction times (18 hours) .

Reaction Equation :
Quinazolinone-CH3+Piperidine-Benzoxazolone-OHKOtBuTarget Compound+H2O\text{Quinazolinone-CH}_3 + \text{Piperidine-Benzoxazolone-OH} \xrightarrow{\text{KOtBu}} \text{Target Compound} + \text{H}_2\text{O}

Yield Comparison :

BaseSolventTemperature (°C)Time (h)Yield (%)
KOtBuDMSO801268
Cs₂CO₃DMF901875
DBUTHF701060

Purification and Crystallization Techniques

Crude product purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound with >95% purity . Recrystallization from ethanol/water (4:1) enhances crystalline form, confirmed by X-ray diffraction (XRPD) to exhibit a monoclinic crystal system .

Purity Analysis :

MethodPurity (%)Melting Point (°C)
HPLC (UV 254 nm)98.5214–216
NMR (¹H)97.8

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this quinazolinone derivative, and how can structural purity be ensured?

  • Answer : The compound's quinazolinone core ( ) suggests synthesis via cyclization of anthranilic acid derivatives or condensation reactions. A typical approach involves:

  • Step 1 : Formation of the piperidine-acetylbenzoxazole moiety using nucleophilic acyl substitution (e.g., coupling 2-oxo-2,3-dihydro-1,3-benzoxazole with chloroacetyl chloride).
  • Step 2 : Alkylation of the quinazolinone precursor with the synthesized piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purity Assurance : Use HPLC with a C18 column (ACN/water gradient) and confirm via ¹H/¹³C NMR (e.g., δ ~7.5–8.5 ppm for quinazolinone aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : Identify methoxy groups (δ ~3.8 ppm), benzoxazole protons (δ ~6.8–7.5 ppm), and quinazolinone carbonyl (δ ~160–165 ppm in ¹³C) .
  • Mass Spectrometry : Confirm molecular ion peak at m/z 357.4 (M⁺) with ESI-MS or MALDI-TOF .
  • IR : Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and benzoxazole C-O-C (1250–1300 cm⁻¹) .

Q. How should preliminary biological activity screening be designed?

  • Answer :

  • Assay Selection : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT/XTT) for anticancer potential, given structural analogs in and .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells.
  • Dose Range : Test 0.1–100 µM concentrations to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized for the piperidine-acetylbenzoxazole intermediate?

  • Answer :

  • Solvent Optimization : Replace DCM with THF or DMF to enhance solubility of hydrophobic intermediates ().
  • Catalysis : Use Pd(OAc)₂ for coupling reactions (reduces side products; see ).
  • Temperature Control : Maintain 0–5°C during acylations to prevent decomposition .
    • Troubleshooting : If yield <50%, purify via flash chromatography (silica gel, EtOAc/hexane) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :

  • Source Validation : Confirm compound purity (>95% by HPLC) and exclude batch variability ( ).
  • Structural Modifications : Compare activity of analogs (e.g., methoxy vs. chloro substituents) to identify pharmacophores ().
  • Mechanistic Studies : Use molecular docking (e.g., HDAC8 in ) or siRNA knockdown to validate target engagement .

Q. How can the metabolic stability of this compound be assessed in vitro?

  • Answer :

  • Microsomal Incubation : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorescent probes (e.g., CYP3A4) to assess drug-drug interaction risks.
  • Data Interpretation : Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance .

Q. What computational methods predict binding modes to kinase targets?

  • Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Glide. Prepare protein structures (PDB: e.g., 3POZ for EGFR) by removing water and adding hydrogens.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability.
  • Validation : Compare with SAR data from analogs () .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-study reproducibility ().
  • Stereochemical Purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) if asymmetric centers are present ().
  • Toxicology Screening : Include Ames test (mutagenicity) and hERG inhibition assays (cardiotoxicity) early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.